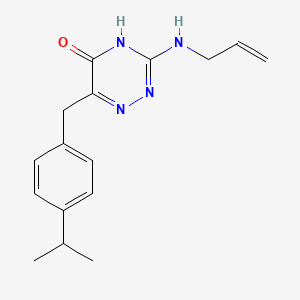

N-(4-acetylphenyl)-3-methoxybenzamide

説明

N-(4-acetylphenyl)-3-methoxybenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a structural analog of anandamide, an endogenous cannabinoid neurotransmitter.

科学的研究の応用

Synthesis and Pharmacology

N-(4-acetylphenyl)-3-methoxybenzamide serves as a starting material in the synthesis of various pharmacologically active compounds. For instance, substituted pyrazole derivatives with potential anti-inflammatory activities were prepared using this compound as a precursor (Abdulla et al., 2014).

Biological Interactions and Effects

This compound has been studied for its interactions and effects in biological systems. For example, its derivative, 3-Methoxybenzamide, is known to inhibit cell division in Bacillus subtilis, impacting FtsZ function, a critical component of the cell division system (Ohashi et al., 1999).

Research in Neuropharmacology

This compound derivatives have been explored in neuropharmacological research. For instance, studies have identified potent and selective ligands for dopamine D(4) receptors based on this structure, contributing to the understanding of receptor dynamics and potential therapeutic applications (Perrone et al., 1998).

Applications in Antibacterial Research

Derivatives of this compound have been synthesized and characterized for their antibacterial properties. Specifically, these derivatives have shown efficacy against Staphylococcus bacteria, demonstrating the compound's potential as a basis for developing new antibacterial agents (Haydon et al., 2010).

Structural and Chemical Analysis

The compound has been a subject of structural and chemical analysis, contributing to the broader understanding of molecular interactions and properties. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into intermolecular interactions and molecular geometry, which are crucial for understanding its chemical behavior and potential applications (Karabulut et al., 2014).

特性

IUPAC Name |

N-(4-acetylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGCWJMBSFUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)